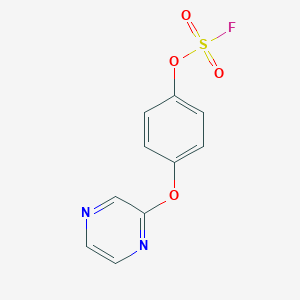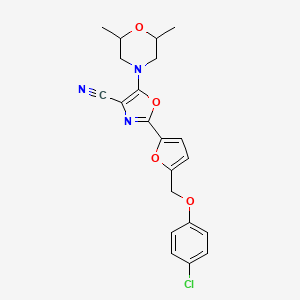
1-Methyl-2-(2,2,2-trifluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Methyl-2-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C9H9F3 . It has a molecular weight of 174.17 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a methyl group (CH3) and a 2,2,2-trifluoroethyl group (CF3CH2) attached to it . The presence of the trifluoroethyl group can significantly affect the physical and chemical properties of the molecule due to the high electronegativity of fluorine atoms .Physical and Chemical Properties Analysis
“this compound” is a liquid . It has a density of 1.611 g/mL at 25 °C . The refractive index n20/D is 1.306 . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Mix-and-heat Benzylation of Alcohols
- Benzylation of Alcohols: 2-Benzyloxy-1-methylpyridinium triflate, a stable organic salt, has been used for the benzylation of a wide range of alcohols, providing good to excellent yield. This process involves warming and offers a convenient approach to benzyl ethers (Poon & Dudley, 2006).
Trifluoromethylation of Aromatic Compounds
- Electrophilic Trifluoromethylation: Methyltrioxorhenium acts as a catalyst for trifluoromethylation of aromatic and heteroaromatic compounds, involving the hypervalent iodine reagent 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. This method is typically carried out in chloroform solvent at 70 °C (Mejía & Togni, 2012).
Solvent Extraction Processes
- Ionic Liquid for Solvent Extraction: The ionic liquid 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide has been used to selectively remove benzene from its mixtures with hexane, suggesting its potential as an alternative solvent in liquid extraction processes for separating aromatic compounds from alkanes (Arce et al., 2007).
Fluorescent Dyes and Luminescent Materials
- Novel Architecture for Green Fluorophores: The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene has been established as a novel architecture for green fluorophores, demonstrating high fluorescence emission, photostability, and is solid-state emissive, water-soluble, and solvent- and pH-independent (Beppu et al., 2015).
Carborane Reagents in Synthetic Chemistry
- Carborane Reagents: Carborane reagents have been used to replace triflate-based electrophilic reagents, significantly increasing the electrophilicity of these reagents and shutting down subsequent nucleophilic chemistry of the anion. They have been used to protonate weakly basic substrates like benzene, C60, and others (Reed, 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-2-(2,2,2-trifluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-7-4-2-3-5-8(7)6-9(10,11)12/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METWOZJZQQFALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2859762.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2859765.png)
![(E)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2859768.png)

![4-(4-bromo-2-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2859771.png)

![8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859775.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione](/img/no-structure.png)

![1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B2859782.png)

